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molecular formula C11H12N2O2 B8730356 4-Quinolinamine, 5,8-dimethoxy-

4-Quinolinamine, 5,8-dimethoxy-

Cat. No. B8730356
M. Wt: 204.22 g/mol
InChI Key: BYYULELXLCZIFW-UHFFFAOYSA-N
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Patent
US06583150B1

Procedure details

12 g (45.8 mmol) of triphenylphosphine are added in a single portion to a solution of 8.7 g (37.8 mmol) of 4-azido-5,8-dimethoxyquinoline in a THF/H2O mixture (110 mL/110 mL). The reaction medium is stirred at ambient temperature for 2 hours and then concentrated on a rotary evaporator. The residue is acidified with 200 mL of 1N HCl and extracted with ether (3 times 500 mL). The aqueous phase is then basified with 250 mL of 1N NaOH and re-extracted with CHCl3 (3 times 250 mL). After drying over MgSO4 and evaporating off the solvent on a rotary evaporator, the expected amine is obtained quantitatively in the form of brown powder, which decomposes before melting.
Quantity
12 g
Type
reactant
Reaction Step One
Name
4-azido-5,8-dimethoxyquinoline
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([C:23]1[C:32]2[C:27](=[C:28]([O:35][CH3:36])[CH:29]=[CH:30][C:31]=2[O:33][CH3:34])[N:26]=[CH:25][CH:24]=1)=[N+]=[N-]>C1COCC1.O>[NH2:20][C:23]1[C:32]2[C:27](=[C:28]([O:35][CH3:36])[CH:29]=[CH:30][C:31]=2[O:33][CH3:34])[N:26]=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
4-azido-5,8-dimethoxyquinoline
Quantity
8.7 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=NC2=C(C=CC(=C12)OC)OC
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3 times 500 mL)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with CHCl3 (3 times 250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=NC2=C(C=CC(=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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